molecular formula C16H13BrO3 B8401560 6-Bromo-2-(3-methoxyphenyl)chroman-4-one

6-Bromo-2-(3-methoxyphenyl)chroman-4-one

Cat. No.: B8401560
M. Wt: 333.18 g/mol
InChI Key: CHJBHERWXFJZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(3-methoxyphenyl)chroman-4-one is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry research. The chroman-4-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound serves as a valuable building block for the design and synthesis of novel lead compounds, particularly in the development of anticancer agents . Research on analogous compounds has demonstrated potent cytotoxic profiles against various cancer cell lines, including breast cancer (MDA-MB-231) and human neuroblastoma (SK-N-MC) cells . Furthermore, chromanone and chromenone derivatives are being investigated for their potential in treating neurodegenerative diseases. Studies indicate that such compounds can promote the differentiation of neural stem cells and modulate neuroinflammation, presenting a promising therapeutic strategy for conditions like Alzheimer's and Parkinson's disease . The structural features of this compound, including the bromo substituent and the methoxyphenyl group, are often key modifications to optimize biological activity and physicochemical properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

6-bromo-2-(3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H13BrO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-8,16H,9H2,1H3

InChI Key

CHJBHERWXFJZTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 3 Methoxyphenyl Chroman 4 One and Analogous Structures

General Synthetic Routes to Substituted Chroman-4-ones

Several classical and contemporary methods are employed for the synthesis of the chroman-4-one skeleton. These routes often begin with substituted 2'-hydroxyacetophenones and proceed through cyclization reactions to form the characteristic benzopyranone ring system.

Claisen Condensation Approaches and Variants (e.g., Baker–Venkataraman, Kostanecki–Robinson Reaction)

Claisen Condensation: This carbon-carbon bond-forming reaction occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com For the synthesis of chroman-4-ones, a 2'-hydroxyacetophenone (B8834) can be reacted with an appropriate ester. The base abstracts an α-proton from the acetophenone, forming an enolate that then attacks the ester. Subsequent intramolecular cyclization and dehydration yield the chroman-4-one. The efficiency of the Claisen condensation can be influenced by factors such as the choice of base and reaction conditions. For instance, sodium hydride has been shown to be an effective base for this transformation. nih.gov

Baker–Venkataraman Rearrangement: This reaction is a widely used method for the synthesis of chromones and flavones, which are structurally related to chroman-4-ones. wikipedia.orgcore.ac.uk The process involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.orgresearchgate.net This intermediate can then undergo acid-catalyzed cyclodehydration to yield the chromone (B188151) or flavone (B191248) core. wikipedia.orgrsc.org The reaction typically proceeds via the formation of an enolate followed by an acyl transfer. wikipedia.org

Kostanecki–Robinson Reaction: This method is used to synthesize chromones and coumarins by the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.orgias.ac.in When a benzoic anhydride (B1165640) is used, a flavone is produced. wikipedia.org The mechanism involves phenol (B47542) O-acylation, intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and subsequent elimination of the hydroxyl group. wikipedia.org

Table 1. Comparison of Claisen-based Synthetic Variants for Chroman-4-one and Analogous Structures
ReactionKey ReactantsKey IntermediateFinal Product TypeTypical Conditions
Claisen Condensation2'-Hydroxyacetophenone, Esterβ-keto esterChroman-4-oneStrong base (e.g., NaH)
Baker–Venkataraman Rearrangement2-Acetoxyacetophenone1,3-DiketoneChromone/FlavoneBase-catalyzed rearrangement, then acid-catalyzed cyclization
Kostanecki–Robinson ReactionO-Hydroxyaryl ketone, Acid anhydrideHydroxydihydrochromoneChromone/Coumarin/FlavoneAcylation followed by cyclization

Base-Promoted Crossed Aldol Condensation Followed by Intramolecular Oxa-Michael Addition

A highly efficient route to chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone with an aldehyde. nih.govacs.org This reaction proceeds through a base-promoted crossed aldol condensation to form a chalcone (B49325) intermediate (a 1,3-diphenyl-2-propen-1-one). rjptonline.orgcore.ac.uk The chalcone then undergoes an intramolecular oxa-Michael addition (conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone) to cyclize and form the chroman-4-one ring. rsc.orgnih.gov This tandem reaction sequence provides a direct and often high-yielding pathway to substituted chroman-4-ones. nih.gov The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, increased yields, and cleaner reactions. eurekaselect.comresearchgate.net In the context of chroman-4-one synthesis, microwave-assisted protocols have been successfully applied to the base-mediated aldol condensation and subsequent cyclization. nih.govacs.org For instance, heating a mixture of a 2'-hydroxyacetophenone, an aldehyde, and a base such as diisopropylamine (B44863) (DIPA) in ethanol (B145695) under microwave irradiation can afford the desired chroman-4-one in a single step and with high efficiency. acs.org This method is particularly valuable for the rapid generation of libraries of chroman-4-one derivatives for biological screening. researchgate.net

Targeted Introduction of the Bromine Moiety at C-6

The introduction of a bromine atom at the C-6 position of the chroman-4-one scaffold can be achieved through two primary strategies: direct bromination of a pre-formed chroman-4-one ring or by utilizing a brominated starting material in the synthesis.

Direct Bromination Strategies on Chroman-4-one Scaffolds

Direct bromination of the chroman-4-one core is a common method for introducing a bromine substituent. This reaction is a type of electrophilic aromatic substitution, where the aromatic ring of the chroman-4-one is attacked by an electrophilic bromine species. wikipedia.org The position of bromination is directed by the existing substituents on the benzene (B151609) ring. The hydroxyl group (in the enol form) or the ether oxygen of the pyranone ring are activating, ortho-, para-directing groups, while the carbonyl group is a deactivating, meta-directing group. The interplay of these electronic effects typically favors substitution at the C-6 and C-8 positions.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide (Py·Br₃). acs.org The choice of reagent and reaction conditions (solvent, temperature, catalyst) can influence the regioselectivity and yield of the bromination. For example, bromination of chroman-4-one with copper(II) bromide has been reported to yield 3-bromochroman-4-one. nih.govresearchgate.net Therefore, careful control of the reaction conditions is necessary to achieve selective bromination at the C-6 position.

Table 2. Reagents for Direct Bromination of Chroman-4-ones
Brominating AgentAbbreviationTypical ApplicationReference
Molecular BromineBr₂General purpose electrophilic aromatic bromination wikipedia.org
N-BromosuccinimideNBSUsed for allylic and benzylic bromination, and electrophilic aromatic bromination-
Pyridinium TribromidePy·Br₃A solid, stable source of bromine, often used for bromination of ketones acs.org
Copper(II) BromideCuBr₂Can be used for α-bromination of ketones nih.govresearchgate.net

Synthesis via Brominated Precursors

An alternative and often more regioselective approach is to start the synthesis with a precursor that already contains the bromine atom at the desired position. For the synthesis of 6-Bromo-2-(3-methoxyphenyl)chroman-4-one, this would typically involve using 5'-bromo-2'-hydroxyacetophenone (B72681) as the starting material. This brominated ketone can then be subjected to the general synthetic routes for chroman-4-ones described above, such as the base-promoted condensation with 3-methoxybenzaldehyde. nih.govmdpi.com This strategy ensures that the bromine is unambiguously located at the C-6 position of the final product, avoiding potential issues with regioselectivity that can arise from direct bromination of the assembled chroman-4-one scaffold.

Formation of the 2-(3-Methoxyphenyl) Substituent

The introduction of the 2-(3-methoxyphenyl) group is integral to the synthesis of the target compound and is typically achieved concurrently with the formation of the chroman-4-one ring system.

Cyclization Reactions Incorporating Methoxyphenyl Moieties

The synthesis of 2-aryl-chroman-4-ones, including those with methoxyphenyl moieties, is often accomplished through the cyclization of a linear precursor. A primary method involves the base-promoted condensation of a substituted 2'-hydroxyacetophenone with an appropriate aromatic aldehyde. nih.gov This reaction proceeds through an aldol condensation to form a 2'-hydroxychalcone (B22705) intermediate. Subsequently, an intramolecular oxa-Michael addition occurs, where the phenoxide ion attacks the α,β-unsaturated ketone, leading to the closure of the heterocyclic pyranone ring. nih.gov

The versatility of this approach allows for the incorporation of various substituents on both the 2'-hydroxyacetophenone and the benzaldehyde, enabling the synthesis of a diverse library of chroman-4-ones. The use of microwave irradiation has been shown to accelerate this one-pot reaction, providing the desired products in low to high yields (17-88%), depending on the substitution patterns of the reactants. nih.gov

Established methods for chroman scaffold synthesis also include the intramolecular Friedel–Crafts cyclization of O-allyl phenols and the intermolecular conjugate additions of phenols to unsaturated carbonyl derivatives. nih.gov These routes offer alternative strategies for constructing the core ring system, into which the desired aryl substituent at the C-2 position can be incorporated.

Reaction with Appropriate Aldehyde Precursors

The most direct synthesis of this compound involves the reaction of 5'-bromo-2'-hydroxyacetophenone with 3-methoxybenzaldehyde. This is a specific example of the general Claisen-Schmidt condensation reaction followed by cyclization mentioned previously. researchgate.netajol.info

The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) in methanol, which facilitates the formation of the chalcone intermediate, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. The subsequent ring closure to the chroman-4-one can occur under the same basic conditions or be promoted by acid. researchgate.net This method is highly effective for generating E-isomers of the chalcone precursor specifically. researchgate.net

Table 1: Synthesis of Chroman-4-one Analogs via Aldehyde Condensation
2'-Hydroxyacetophenone DerivativeAldehyde PrecursorResulting 2-Aryl-Chroman-4-oneReference
5'-Bromo-2'-hydroxyacetophenone3-MethoxybenzaldehydeThis compound nih.gov
2'-Hydroxyacetophenone4-Methoxybenzaldehyde2-(4-Methoxyphenyl)chroman-4-one researchgate.net
5'-Chloro-2'-hydroxyacetophenoneBenzaldehyde6-Chloro-2-phenylchroman-4-one nih.gov
2'-Hydroxy-4'-methoxyacetophenone4-Methoxybenzaldehyde7-Methoxy-2-(4-methoxyphenyl)chroman-4-one nih.gov

Derivatization Strategies for Expanding the Chemical Space of this compound

To explore the structure-activity relationships and develop new compounds, derivatization of the this compound scaffold is essential. Strategies focus on functionalizing the C-3 position, modifying the peripheral phenyl ring, and synthesizing fused heterocyclic systems.

Functionalization at the C-3 Position of the Chroman-4-one Ring

The C-3 position of the chroman-4-one ring is a common site for introducing chemical diversity. Radical cascade cyclizations of o-(allyloxy)arylaldehydes have emerged as a powerful strategy for synthesizing 3-substituted chroman-4-ones. researchgate.netresearchgate.net This approach allows for the incorporation of various functional groups at the C-3 position by employing appropriate radical precursors. For instance, a metal-free method using oxamic acids can generate carbamoyl (B1232498) radicals, which undergo a decarboxylative radical cascade cyclization to produce amide-containing chroman-4-ones. researchgate.net Similarly, using oxalates as radical precursors can introduce ester-containing substituents at the C-3 position. mdpi.com

Post-synthesis modification is another viable strategy. Bromination of the chroman-4-one at the C-3 position can be achieved, and the resulting 3-bromo derivative serves as a versatile intermediate for introducing various substituents through nucleophilic substitution reactions. gu.se

Table 2: Examples of C-3 Functionalization of the Chroman-4-one Scaffold
Starting Material TypeReagent/Radical PrecursorC-3 Substituent IntroducedReference
o-(Allyloxy)arylaldehydeOxamic AcidCarbamoylmethyl researchgate.net
o-(Allyloxy)arylaldehydeOxalateAlkoxycarbonylmethyl mdpi.com
o-(Allyloxy)arylaldehydeKatritzky Salts (from amino acids)Alkyl researchgate.net
Chroman-4-oneN-BromosuccinimideBromo gu.se

Modifications and Substitutions on the 3-Methoxyphenyl (B12655295) Moiety

Modifications to the 3-methoxyphenyl moiety are typically introduced by utilizing differently substituted benzaldehydes during the initial synthesis. This synthetic strategy allows for the exploration of electronic and steric effects of substituents on the phenyl ring. For example, employing aldehydes with additional methoxy (B1213986), hydroxy, or halogen groups can yield a range of analogs. nih.govresearchgate.net A synthesis starting with 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) could be used to produce analogs with different oxygenation patterns. whiterose.ac.uk

Post-synthetic modifications, such as the demethylation of the methoxy group to a hydroxyl group, are also feasible, providing another avenue for derivatization.

Synthesis of Heterocyclic Fused Chroman-4-one Derivatives

Fusing additional heterocyclic rings to the chroman-4-one framework significantly expands its chemical space and can lead to novel biological activities. Common strategies involve using the chroman-4-one or a related chromone intermediate as a building block.

Pyrazoles: Chroman-4-ones can be converted into chromones, which then react with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield chromone-fused pyrazoles. nih.govnih.gov The reaction typically involves the condensation of the hydrazine with the carbonyl group and subsequent cyclization. researchgate.net

Isoxazoles: Fused isoxazole (B147169) derivatives can be synthesized through various cycloaddition reactions. nih.govresearchgate.net One notable method is the intramolecular nih.govresearchgate.net-cycloaddition of nitrones that are generated in situ from hydroxylamine (B1172632) derivatives and an aldehyde-functionalized chromone precursor. nih.gov

Pyrimidines: Fused pyrimidine (B1678525) rings can be constructed by reacting appropriately functionalized chromone precursors, such as 3-formylchromones or chromone-3-carbonitriles, with bifunctional nucleophiles like urea, thiourea, or formamide. researchgate.netsciencescholar.us These reactions lead to the formation of pyrimido[4,5-b]chromene systems.

Table 3: Synthesis of Heterocyclic Fused Chroman-4-one Analogs
Fused HeterocycleKey ReagentPrecursor TypeReference
PyrazoleHydrazine HydrateChromone nih.govresearchgate.net
IsoxazoleHydroxylamine Derivatives8-Formylchromenone nih.gov
PyrimidineUrea / Thiourea3-Cyanochromone researchgate.net
PyrimidineFormamide3-Amino-2-cyanochromone sciencescholar.us

Mechanistic Investigations and Cellular Responses

Elucidation of Molecular Mechanisms of Action Underlying Observed Biological Activities

The chroman-4-one scaffold is a versatile structure found in numerous biologically active compounds. nih.gov Structure-activity relationship (SAR) studies on various chromanone analogs indicate that substitutions at the C-2, C-3, and C-6 positions are critical for their biological effects, which include antioxidant, antibacterial, and potential neuroprotective activities. nih.gov

For instance, derivatives of chroman-4-one have been investigated for their potential in the diagnosis of Alzheimer's disease. One such derivative, (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one, has demonstrated high binding affinities to amyloid-β (Aβ) plaques, suggesting its utility as a diagnostic imaging agent. nih.gov This indicates that the bromo-substituted chromanone core can effectively interact with protein aggregates implicated in neurodegenerative diseases.

Furthermore, the general class of chromanones has been shown to exhibit significant antioxidant properties. The potency of these compounds is often linked to substitutions on the chroman ring system, with methoxy (B1213986) and hydroxyl groups being particularly influential. nih.gov The 2-methoxyphenyl substitution in 6-Bromo-2-(3-methoxyphenyl)chroman-4-one may contribute to such antioxidant capabilities, which are crucial in mitigating cellular damage caused by oxidative stress.

Enzyme-Ligand Interaction Dynamics and Inhibition Kinetics

The interaction of small molecules with enzymes is a cornerstone of pharmacology. While specific kinetic data for this compound is not extensively documented, studies on closely related analogs provide significant insights into its potential as an enzyme inhibitor. A notable example is the investigation of substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.

Research has shown that substituents on the aromatic ring of the chroman-4-one are essential for inhibitory activity. For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. Further investigation revealed that substituting the 6-chloro group with a larger but less electronegative 6-bromo substituent was well-tolerated and maintained potent inhibition. nih.gov The most potent compound in that series, 6,8-dibromo-2-pentylchroman-4-one, exhibited a low micromolar inhibitory concentration. nih.gov This highlights the importance of the bromine substituent at the 6-position for effective enzyme inhibition.

Table 1: SIRT2 Inhibition by Substituted 2-Pentylchroman-4-ones

Compound Substituents IC₅₀ (µM)
1a 8-Bromo, 6-Chloro 4.5
(-)-1a 8-Bromo, 6-Chloro 1.5
1c 6,8-Dibromo 1.5

Data sourced from studies on SIRT2 inhibitors. nih.gov

These findings suggest that this compound likely engages with enzyme active sites through a combination of steric and electronic interactions, with the bromine atom playing a key role in anchoring the molecule.

Influence on Cellular Signaling Pathways and Biochemical Processes

The biological effects of chemical compounds are often mediated through their influence on cellular signaling pathways. Bromo- and methoxy-substituted aromatic compounds have been shown to modulate key signaling cascades involved in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK), AKT, and Nuclear Factor-kappa B (NF-κB) pathways. bwise.krnih.gov

For example, a related coumarin derivative, 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one, was found to inhibit the release of inflammatory mediators like histamine and pro-inflammatory cytokines by suppressing the MAPK, AKT, and NF-κB signaling pathways in mast cells. bwise.kr Similarly, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone demonstrated anti-inflammatory properties by blocking the phosphorylation of MAPK molecules and the nuclear translocation of NF-κB subunits in microglia. nih.gov

These studies strongly suggest that this compound could exert its biological effects by modulating these critical signaling pathways. The interplay between the bromo and methoxyphenyl substituents likely contributes to its ability to interfere with phosphorylation cascades and transcription factor activation, thereby influencing cellular responses to inflammatory stimuli.

Stereochemical Implications and Conformational Influences on Biological Activity

Chirality and conformational flexibility are fundamental aspects that determine the biological activity of a molecule. Since the C-2 position of the chroman-4-one ring in this compound is a stereocenter, the compound can exist as two enantiomers. The specific three-dimensional arrangement of the atoms (stereochemistry) is crucial for its interaction with chiral biological macromolecules like enzymes and receptors. nih.govresearchgate.net

Studies on other chiral compounds, such as 3-Br-acivicin, have demonstrated that different stereoisomers can exhibit vastly different biological activities. nih.govresearchgate.net Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable effects. This stereoselectivity is typically due to the specific fit required for the molecule to bind to its target's active site. nih.gov Molecular modeling studies on such compounds have shed light on the structural and stereochemical requirements for efficient target interaction and covalent binding. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Insights

Influence of Substituents on Chroman-4-one Scaffold Activity

The biological efficacy of chroman-4-one derivatives is highly dependent on the substitution pattern around the core bicyclic structure. Key positions for modification that significantly impact activity include the C-2, C-4, C-6, and C-8 positions. acs.org

Role of Bromine Substitution at C-6 Position on Activity

The presence of a halogen, specifically bromine, at the C-6 position of the chroman-4-one ring is a significant determinant of biological activity. In studies of chroman-4-one derivatives as selective Sirtuin 2 (SIRT2) inhibitors, it was found that substitution on the aromatic ring is essential for inhibitory action. acs.org An unsubstituted 2-pentylchroman-4-one, for instance, was completely devoid of activity. acs.org

Significance of the 3-Methoxyphenyl (B12655295) Moiety at the C-2 Position for Biological Potency

The substituent at the C-2 position plays a pivotal role in orienting the molecule within the binding site of its target protein. While many studies focus on alkyl chains at this position, the introduction of an aryl group, such as the 3-methoxyphenyl moiety, introduces specific steric and electronic features that can significantly influence potency.

In related chromone (B188151) derivatives, structure-activity relationship studies have highlighted the importance of substitutions on the C-2 phenyl ring. For example, in a series of chromones designed to inhibit superoxide (B77818) anion generation in neutrophils, a hydrogen bond donor at the meta position of the C-2 phenyl ring was found to greatly impact activity. nih.gov The methoxy (B1213986) group (-OCH3) in the 3-methoxyphenyl moiety, being at the meta position, can act as a hydrogen bond acceptor and its orientation can be critical for establishing key interactions with target residues. Furthermore, studies on fluorinated 2-arylchroman-4-ones have demonstrated that substitutions on this phenyl ring are crucial for their antiviral activity, underscoring the general importance of this moiety for biological potency. nih.gov

Impact of Alkyl Chain Length and Branching at the C-2 Position

For analogs where an alkyl chain is present at the C-2 position instead of an aryl group, both the length and branching of the chain are critical for optimizing biological activity. In the context of SIRT2 inhibition, a clear dependency on the length of the alkyl chain has been established. acs.org

A comparative study of various n-alkyl chains revealed that a pentyl group provided the most optimal length for inhibitory activity. A derivative with a shorter n-propyl chain showed slightly reduced activity, while one with a longer n-heptyl chain was also less potent. acs.org This suggests the presence of a hydrophobic pocket of a specific size at the target's binding site that best accommodates a five-carbon chain. Branching of the alkyl chain also affects potency, further emphasizing the specific spatial requirements for effective binding. acs.org

Compound IDC-2 SubstituentC-6 SubstituentC-8 Substituent% SIRT2 Inhibition (at 200 µM)IC50 (µM)
1k n-PropylClBr76 ± 1.810.6
1a n-PentylClBr88 ± 0.44.5
1l n-HeptylClBr57 ± 2.5Not Determined

Data derived from studies on SIRT2 inhibitors. acs.org

Effects of Electron-Withdrawing Groups at C-6 and C-8 Positions

The electronic nature of the substituents on the benzene (B151609) ring of the chroman-4-one scaffold is a crucial factor for activity. Studies have consistently shown that electron-withdrawing groups at the C-6 and C-8 positions are favorable for high potency. acs.orgnih.gov The presence of halogens like bromine and chlorine at these positions enhances the inhibitory capacity of the molecules. acs.orgnih.gov

For example, the most potent SIRT2 inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which possesses two strongly electron-withdrawing bromine atoms. acs.org Conversely, replacing an electron-withdrawing group with an electron-donating group, such as a methoxy group, leads to a significant decrease in activity. This highlights that electron-poor chroman-4-ones are generally more potent inhibitors than their electron-rich counterparts. acs.org The substituent at the C-6 position appears to be more critical for activity than the one at the C-8 position. acs.org

Compound IDC-6 SubstituentC-8 SubstituentC-2 SubstituentKey PropertyIC50 (µM)
1c BrBrn-PentylElectron-withdrawing1.5
1a ClBrn-PentylElectron-withdrawing4.5
1h OCH3Hn-PentylElectron-donating>200 (20% inhibition at 200 µM)
1b HHn-PentylUnsubstitutedInactive

Data derived from studies on SIRT2 inhibitors. acs.org

Importance of the Intact Carbonyl Group at C-4 for Activity

The carbonyl group at the C-4 position is an essential feature for the biological activity of chroman-4-one derivatives. Modifications to this group, such as its reduction or removal, have been shown to drastically reduce or completely abolish inhibitory potency. acs.org

In SAR studies, when the C-4 carbonyl was reduced to a hydroxyl group or removed entirely, the resulting compounds lost their ability to inhibit their target enzyme. acs.org This suggests that the carbonyl oxygen is a critical hydrogen bond acceptor, forming a key interaction with residues in the active site of the target protein. This interaction is believed to be fundamental for anchoring the inhibitor in the correct orientation to exert its effect. Therefore, maintaining the integrity of the C-4 carbonyl group is a crucial requirement for designing potent chroman-4-one-based inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies to Correlate Structure with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com For chromone and chroman-4-one derivatives, QSAR models have been developed to understand the specific physicochemical properties that govern their efficacy and to guide the design of new, more potent analogs. frontiersin.orgnih.gov

These studies typically involve calculating a range of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that predicts activity based on these descriptors. frontiersin.org

For instance, a 2D-QSAR study on 3-iodochromone derivatives as fungicides identified several key descriptors that influence their activity, including electronic energy parameters (DeltaEpsilonC) and atom-pair descriptors (T_2_Cl_6). The resulting model showed high predictive power, with a correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, demonstrating its statistical significance and utility in predicting the fungicidal activity of new derivatives. frontiersin.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to chromone derivatives to map the steric and electrostatic fields around the molecules, providing a visual representation of where bulky or charged groups would be favorable or unfavorable for activity. nih.gov

These QSAR models provide invaluable insights that complement experimental SAR data, enabling a more rational, data-driven approach to drug design and optimization within the chroman-4-one chemical space.

Rational Drug Design Principles for Lead Optimization and Scaffold Modification

The chroman-4-one framework, a core component of 6-Bromo-2-(3-methoxyphenyl)chroman-4-one, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.net This designation stems from its ability to serve as a versatile scaffold for developing ligands for a diverse range of biological targets. researchgate.netnih.gov Synthetic modifications at various positions of the chroman-4-one ring system have been extensively explored to optimize biological activity, selectivity, and pharmacokinetic properties. gu.se Rational drug design, incorporating principles of both structure-activity relationships (SAR) and structure-based drug design (SBDD), provides a systematic approach to modifying this scaffold for lead optimization. nih.govu-strasbg.fr

Structure-Activity Relationship (SAR) Insights for Lead Optimization

SAR studies focus on systematically altering the chemical structure of a lead compound to identify which chemical groups are responsible for its biological effects. For the this compound scaffold, modifications at several key positions have been investigated to enhance potency and selectivity against various targets, such as the enzyme Sirtuin 2 (Sirt2). gu.seacs.org

Modifications at the C-6 and C-8 Positions:

The substitution pattern on the benzo part of the chroman-4-one ring significantly influences biological activity. While the lead compound features a bromo group at the C-6 position, studies on related chromene scaffolds have shown that this position can accommodate a variety of other functional groups. nih.gov For instance, in a series of Sirt2 inhibitors based on the chroman-4-one scaffold, the introduction of different substituents at the C-6 and C-8 positions was explored. The findings indicate that the nature of these substituents is a critical determinant of inhibitory potency. acs.org

Compound IDC-6 SubstituentC-8 SubstituentSirt2 Inhibition (%) at 100 µM
6a HH69
6b ClH74
6c FH65
6d IH56
6e BrH73
6f CH₃H62
6g OCH₃H62
6h OHH64
6i BrCl88

Data derived from a study on chroman-4-one analogues as Sirt2 inhibitors. acs.org The table demonstrates the impact of substitutions on the benzo ring on inhibitory activity.

As shown in the table, a compound with both a bromo group at C-6 and a chloro group at C-8 (Compound 6i) exhibited the highest Sirt2 inhibition in this series, suggesting that dual halogen substitution can be beneficial for activity. acs.org

Modifications at the C-2 Position:

The substituent at the C-2 position plays a crucial role in orienting the molecule within the target's binding site. In the lead compound, this is a 3-methoxyphenyl group. Research on Sirt2 inhibitors has shown that replacing the phenyl ring at this position with various aromatic and aliphatic heterocycles can modulate activity. acs.org Docking studies suggest that the side chain at the C-2 position fits into a narrow hydrophobic channel in the Sirt2 binding site. This implies that the size and nature of the substituent are critical; monocyclic ring systems are generally better accommodated than larger bicyclic moieties like quinoline. acs.org

Modifications at the C-3 Position:

The C-3 position of the chroman-4-one scaffold offers another avenue for modification. Bromination at this position can serve as a starting point for introducing a variety of substituents through substitution reactions, allowing for further exploration of the chemical space and optimization of ligand-target interactions. gu.se

Structure-Based Drug Design (SBDD) for Scaffold Modification

SBDD utilizes the three-dimensional structural information of the biological target to guide drug design. This approach has been instrumental in understanding the binding modes of chroman-4-one derivatives and rationally designing more potent and selective compounds. nih.govnih.gov

Targeting Pteridine Reductase 1 (PTR1):

In the development of anti-parasitic agents, chroman-4-one derivatives have been identified as inhibitors of PTR1. nih.gov X-ray crystallography of a chroman-4-one analogue (Compound 1) in complex with Trypanosoma brucei PTR1 (TbPTR1) provided key insights into its binding mechanism. nih.gov

Key Interactions: The crystal structure revealed that the chroman-4-one moiety is involved in a π-sandwich interaction between the nicotinamide (B372718) ring of the cofactor NADP⁺ and the side chain of a phenylalanine residue (Phe97). nih.gov

Scaffold Orientation: The ether oxygen (O1) of the chroman-4-one ring points towards the side chains of two other amino acids, Asp161 and Tyr174. nih.gov

Hydrogen Bonding: A hydroxyl group at the C-6 position was shown to form a hydrogen bond with the NADP⁺ cofactor, highlighting the importance of this substituent for anchoring the inhibitor in the active site. nih.gov

This detailed structural information provides a clear basis for further scaffold optimization. For example, substituents could be designed to form additional hydrogen bonds or hydrophobic interactions with specific residues in the active site to improve binding affinity. nih.gov

Targeting Aromatase (CYP19):

Docking simulations have been employed to investigate the interactions between 3-phenylchroman-4-one (isoflavanone) derivatives and the aromatase enzyme, a target for breast cancer therapy. nih.gov These computational studies revealed that the non-planar scaffold of isoflavanone (B1217009) allows for an additional CH₂/π interaction between the C-2 methylene (B1212753) group and the hydrophobic enzyme pocket, which may explain its inhibitory activity compared to the inactive planar isoflavone (B191592) scaffold. nih.gov Furthermore, modifications to the 3-phenyl ring, such as adding a phenoxy group, were found to enhance inhibitory potency, potentially by allowing the molecule more flexibility to bend and engage in favorable π-π stacking interactions within the active site. nih.gov

The combination of SAR and SBDD principles allows for the rational optimization of lead compounds like this compound. By systematically modifying the scaffold and understanding the key molecular interactions with the target protein, it is possible to design novel derivatives with improved potency, selectivity, and drug-like properties. nih.govacs.org

Computational Chemistry and Structural Elucidation Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jmbfs.orgmdpi.com This technique is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action. sciencescholar.us

In a hypothetical docking study of 6-Bromo-2-(3-methoxyphenyl)chroman-4-one, the compound would be docked against the active sites of various protein targets known to be implicated in disease. The simulation calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy suggests a more stable complex and potentially higher potency.

For chromanone and flavone (B191248) derivatives, common biological targets include enzymes like cyclooxygenases (COX-1 and COX-2) involved in inflammation, acetylcholinesterase (AChE) related to Alzheimer's disease, and various kinases or receptors implicated in cancer. jmbfs.orgmdpi.comsciencescholar.us The simulation would reveal the most stable binding pose of the compound within the protein's active site, providing a three-dimensional model of the interaction.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Biological Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)1CX2-8.2
Acetylcholinesterase (AChE)1EVE-7.9
Mu-opioid Receptor4DKL-8.5
5-Lipoxygenase (5-LOX)6N2W-7.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available. It reflects typical values obtained for similar chromanone derivatives.

A critical output of molecular docking is the identification of specific amino acid residues within the target's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. They can be categorized as:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like carbonyl oxygens or nitrogen atoms). The carbonyl oxygen of the chromanone core and the oxygen of the methoxy (B1213986) group are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the phenyl and bromo-substituted rings) and hydrophobic amino acid residues like Leucine, Valine, and Phenylalanine. jmbfs.org

Pi-Pi Stacking: Aromatic rings of the ligand can stack with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan, contributing to binding stability. jmbfs.org

Analysis of the docking pose would reveal, for instance, that the 3-methoxyphenyl (B12655295) group fits into a hydrophobic pocket, while the carbonyl oxygen at position 4 forms a crucial hydrogen bond with a serine or tyrosine residue, anchoring the molecule in place.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze the electron density of a molecule, providing insights into its chemical bonding and structure. researchgate.net This theory partitions a molecule into individual atoms based on the topology of the electron density, allowing for a detailed description of atomic and bond properties. researchgate.net

A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. researchgate.net The properties at this point, such as the electron density (ρ), its Laplacian (∇²ρ), and the total electron energy density (H(r)), reveal the nature of the chemical bond. For instance, the sign of the Laplacian of the electron density (∇²ρ) can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).

While no specific QTAIM studies on this compound are publicly available, this computational approach could be employed to:

Characterize intramolecular interactions: Analyze the nature of covalent bonds within the chroman-4-one core and the phenyl and methoxy substituents.

Identify non-covalent interactions: Investigate weaker interactions, such as hydrogen bonds or van der Waals forces, that contribute to the molecule's conformation.

Predict reactivity: The properties of the electron density at various points in the molecule can offer clues about its electrophilic and nucleophilic sites.

The table below illustrates the typical parameters analyzed in a QTAIM study and their general interpretations, which could be applied to this compound in a future computational investigation.

ParameterSymbolInterpretation
Electron Density at BCPρ(r)Indicates the strength of the bond; higher values suggest stronger bonds.
Laplacian of Electron Density at BCP∇²ρ(r)Distinguishes between shared-shell (covalent) and closed-shell interactions.
Total Electron Energy Density at BCPH(r)A negative value indicates a degree of covalent character.
EllipticityεMeasures the deviation of electron density from cylindrical symmetry, indicating π-character.

X-ray Crystallographic Analysis of Chroman-4-one Complexes

Confirmation of Molecular Structures and Stereochemistry

While the crystal structure of this compound has not been reported, analysis of closely related compounds provides a clear example of how X-ray crystallography is used to confirm molecular structures in this class of molecules. For instance, the crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one has been determined, revealing key structural features. research-nexus.net

The crystallographic data for this related compound, presented in the table below, confirms the connectivity of the atoms and the stereochemistry of the molecule. The unit cell dimensions and space group define the crystal lattice, while the refined atomic coordinates provide the exact position of each atom. This information allows for the precise calculation of bond lengths and angles, confirming the expected geometry of the chroman-4-one ring system and the orientation of the substituent groups. research-nexus.netresearchgate.net

Crystallographic Data for a Related Chroman-4-one Derivative (6-bromo-2-(4-chlorophenyl)chroman-4-one) research-nexus.netresearchgate.net
ParameterValue
Chemical FormulaC₁₅H₁₀BrClO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2173(6)
b (Å)20.7174(14)
c (Å)6.9035(4)
β (°)99.332(3)
Volume (ų)1300.83(14)
Z4
Temperature (K)173

Elucidation of Protein-Ligand Ternary Complexes

X-ray crystallography is also instrumental in structural biology for elucidating the interactions between small molecules and their protein targets. nih.gov A significant application is the determination of the three-dimensional structure of a ternary complex, which consists of a protein, a ligand (such as this compound), and another molecule, often a second protein. nih.gov

The process involves co-crystallizing the ligand with its target protein and any interacting partners. The resulting crystal is then analyzed using X-ray diffraction to generate an electron density map. nih.gov This map allows researchers to build a detailed atomic model of the complex, revealing:

The binding mode of the ligand: The precise orientation and conformation of the ligand within the protein's binding site.

Key intermolecular interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Conformational changes: Any structural changes in the protein that are induced by ligand binding.

Protein-protein interactions: The interface and contacts between the target protein and other proteins in the ternary complex. nih.gov

This structural information is invaluable for structure-based drug design, enabling the optimization of ligands to improve their binding affinity and selectivity. nih.gov

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Analogs of 6-Bromo-2-(3-methoxyphenyl)chroman-4-one

The principles of rational drug design, which utilize structure-based and ligand-based approaches, are central to developing next-generation analogs of this compound with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The existing scaffold offers multiple points for chemical modification.

Future synthetic efforts will likely focus on:

Modification of the Phenyl Ring at the 2-position: The 3-methoxy group on the phenyl ring is a key feature. Systematic exploration of other substituents (e.g., hydroxyl, halogens, alkyl groups) at various positions (ortho, meta, para) could significantly impact target binding and activity.

Substitution on the Chroman Core: The bromine atom at the 6-position is an electron-withdrawing group that can influence the molecule's electronic properties and binding interactions. nih.gov Investigating other substitutions at this and other positions (e.g., 5, 7, 8) with a variety of functional groups will be crucial for developing a comprehensive Structure-Activity Relationship (SAR). acs.org

Stereochemistry: The carbon at the 2-position is a chiral center. The synthesis and biological evaluation of individual enantiomers are essential, as biological activity is often stereospecific.

A one-pot synthesis procedure, potentially involving a base-mediated aldol (B89426) condensation under microwave irradiation, could be an efficient method for generating a library of analogs. nih.govnajah.edu The goal is to create a diverse set of compounds for screening against various biological targets.

Table 1: Proposed Analogs for SAR Studies

Modification SiteProposed Substituent (R)Rationale
C2-Phenyl Ring (R1)-OH, -Cl, -F, -CH3Probe for hydrogen bonding and steric effects
C6-Position (R2)-Cl, -F, -NO2, -CH3Evaluate impact of electron-withdrawing/donating groups
C7-Position (R3)-OH, -OCH3Explore impact on solubility and target interaction

Exploration of Novel Therapeutic Avenues for Chroman-4-one Scaffolds

The chroman-4-one scaffold is associated with a wide range of biological activities, suggesting that this compound and its derivatives could be relevant for multiple diseases. nih.gov Future research should explore novel therapeutic applications beyond currently established activities.

Potential therapeutic areas for investigation include:

Anticancer Agents: Chroman-4-one derivatives have demonstrated antiproliferative properties in cancer cells. acs.orgnih.gov Future studies could screen this compound analogs against a panel of cancer cell lines to identify potential cytotoxic agents. Mechanistic studies would then be required to determine the underlying pathways, such as inhibition of enzymes like Sirtuin 2 (SIRT2), which is involved in cell cycle regulation. nih.govacs.org

Anti-parasitic and Antimicrobial Agents: Flavonoids and their derivatives have been identified as potential inhibitors of enzymes in parasites like Trypanosoma brucei and Leishmania infantum. nih.gov Screening against various parasitic and microbial targets could reveal new therapeutic uses.

Neurodegenerative Diseases: SIRT2 inhibition has been linked to a decrease in neuronal cell death, suggesting a potential role in treating neurodegenerative disorders like Parkinson's disease. nih.gov This presents a compelling reason to investigate the SIRT2 inhibitory activity of this specific chroman-4-one derivative.

Anti-inflammatory Activity: Certain 2-phenyl-4H-chromen-4-one derivatives have shown anti-inflammatory effects by inhibiting pathways like TLR4/MAPK. nih.gov This suggests that the chroman-4-one scaffold could be a starting point for developing new anti-inflammatory drugs.

Advanced Computational Modeling and Machine Learning Approaches for Optimized Design

To accelerate the drug discovery process, advanced computational tools can be employed to guide the rational design of new analogs. nih.govresearchgate.net Molecular docking simulations can predict the binding interactions of this compound derivatives with the active sites of various protein targets. researchgate.net This in silico approach helps prioritize which compounds to synthesize and test, saving time and resources.

Machine learning (ML) is increasingly being used in drug discovery to build predictive models. nih.govnih.gov By training ML algorithms on datasets of known active and inactive compounds, it is possible to develop models that can predict the biological activity of novel molecules based on their structural features. researchgate.net These techniques can be applied to:

Quantitative Structure-Activity Relationship (QSAR) analysis: To build models that correlate chemical structures with biological activities. nih.gov

Virtual Screening: To rapidly screen large virtual libraries of compounds to identify potential hits.

ADME/Tox Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds, helping to identify candidates with better drug-like properties early in the discovery process. crimsonpublishers.com

Table 2: Computational and Machine Learning Workflow

PhaseTechniqueObjective
1. Target IdentificationMolecular DockingPredict binding affinity to known therapeutic targets (e.g., SIRT2, kinases)
2. Analog DesignQSAR ModelingIdentify key structural features for desired activity
3. Virtual ScreeningMachine Learning ClassifiersScreen virtual libraries to identify novel active scaffolds
4. Lead OptimizationADME/Tox Prediction ModelsOptimize pharmacokinetic and safety profiles

Integration of Systems Biology and Omics Technologies for Comprehensive Understanding of Compound Effects

To gain a holistic understanding of how this compound and its analogs affect biological systems, a systems biology approach is necessary. nih.gov This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net

This integrated approach can help to:

Identify Drug Targets and Off-Targets: By observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) after treating cells with the compound, researchers can identify the specific pathways and proteins that are affected. embopress.org

Elucidate Mechanisms of Action: Omics data can provide a comprehensive picture of the cellular response to a compound, revealing its mechanism of action. researchgate.net For example, proteomic analysis could confirm that a compound inhibits a specific enzyme by showing a decrease in the phosphorylation of its downstream substrates.

Discover Biomarkers: By identifying molecular changes that correlate with a compound's efficacy or toxicity, omics technologies can help to discover biomarkers for patient stratification and monitoring treatment response in future clinical studies. nih.gov

The integration of these high-throughput datasets with computational models can provide a detailed and dynamic view of the compound's effects, facilitating its translation from a laboratory curiosity to a potential therapeutic agent. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-bromo-2-(3-methoxyphenyl)chroman-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone reacts with 3-methoxybenzaldehyde in ethanol under basic conditions (e.g., 10% KOH) at 5–10°C for 24 hours, yielding the flavanone scaffold . Optimization may involve adjusting solvent polarity (e.g., DMF for crystallization), temperature (low to minimize side reactions), and stoichiometry. Recrystallization from ethanol or DMF improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Resolves bond lengths, angles, and torsion angles. For example, bromine substitution on the A-ring induces angle distortions (e.g., C(5)–C(4)–C(3) = 121.5° in a brominated analog) .
  • SHELX software suite: Used for structure solution (SHELXS) and refinement (SHELXL), particularly for analyzing enantiomeric purity and hydrogen-bonding networks .
  • ORTEP-3: Generates thermal ellipsoid diagrams to visualize atomic displacement parameters .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Anticancer: MTT assays on cell lines (e.g., MCF-7 for breast cancer) to determine IC₅₀ values .
  • Antimicrobial: Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Anti-inflammatory: COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., bromine, methoxy) influence the compound’s bioactivity and crystal packing?

  • Bromine: Enhances electrophilicity, improving DNA intercalation or enzyme inhibition. In crystal structures, bromine increases steric bulk, affecting dihedral angles (e.g., 65.3° between benzene and benzopyran rings) .
  • Methoxy: Electron-donating groups stabilize charge-transfer interactions. In analogs, methoxy substituents enhance π-π stacking in crystal lattices .
  • Data contradiction example: Discrepancies in dihedral angles between studies may arise from solvent polarity during crystallization .

Q. What strategies resolve contradictions in crystallographic data, such as variations in puckering parameters?

  • Multi-dataset refinement: Compare structures solved in different solvents (e.g., ethanol vs. DMF) to assess solvent-induced conformational changes.
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···O vs. C–H···π) to explain packing efficiency variations .
  • DFT calculations: Validate experimental bond angles/energies using software like Gaussian .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina): Simulate binding to active sites (e.g., EGFR kinase) using PDB structures. Focus on halogen bonding between bromine and backbone carbonyls .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR models: Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to design analogs .

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .
  • Racemization risk: Monitor optical rotation during reflux; avoid prolonged heating in polar aprotic solvents .
  • Process analytics: Implement inline FTIR to track intermediate formation and purity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Assay standardization: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for cell passage number .
  • Meta-analysis: Pool datasets from analogs (e.g., 6-bromo-4′-chloroflavanone) to identify trends in substituent-activity relationships .
  • Statistical validation: Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What advanced techniques validate hydrogen-bonding networks and π-π interactions in crystal structures?

  • AIM (Atoms in Molecules) theory: Electron density topology analysis identifies critical bond paths and ring motifs .
  • Fingerprint plots (CrystalExplorer): Visualize contact contributions (e.g., H···Br vs. H···O) to total Hirshfeld surfaces .
  • Twinned data refinement (SHELXL): Resolve overlapping reflections in cases of pseudo-merohedral twinning .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays for halogenated flavanones?

  • Cell culture: Use ≤10 passages and mycoplasma testing.
  • DMSO concentration: Limit to ≤0.1% in assay media to avoid solvent toxicity .
  • Dose-response curves: Test 6–8 concentrations in triplicate, fitted to a sigmoidal model (GraphPad Prism) .

Q. How can researchers mitigate decomposition during long-term storage of brominated chromanones?

  • Storage conditions: -20°C under argon in amber vials to prevent photodegradation and hydrolysis.
  • Stability testing: Monitor via HPLC-UV at 254 nm monthly; degradation >5% warrants repurification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.